2-(Cyclopentylamino)methyl-5-fluorophenol

Description

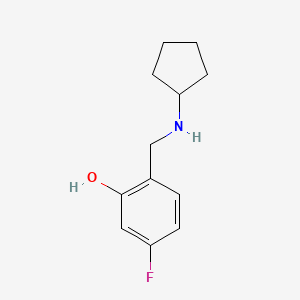

2-(Cyclopentylamino)methyl-5-fluorophenol is a fluorinated phenolic compound featuring a cyclopentylamino-methyl substituent at the 2-position of the benzene ring and a fluorine atom at the 5-position. Its molecular structure combines aromatic, amino, and halogen functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[(cyclopentylamino)methyl]-5-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-6-5-9(12(15)7-10)8-14-11-3-1-2-4-11/h5-7,11,14-15H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBOMMKBUDZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)methyl-5-fluorophenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)methyl-5-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated or aminated derivatives .

Scientific Research Applications

2-(Cyclopentylamino)methyl-5-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)methyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s benzene ring distinguishes it from Compound 83 (pyridine-based), which may alter electronic properties and hydrogen-bonding capacity. Pyridine’s electron-deficient nature could enhance binding to neurological targets like NMDA receptors .

- Synthetic Complexity: The thiazole-triazolopyrazine derivative () demonstrates higher synthetic complexity (84% yield post-chromatography), suggesting cyclopentylamino groups are compatible with multi-step syntheses in drug discovery .

Physicochemical and Functional Properties

- Fluorine Substitution: The 5-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated phenols, a feature shared with agrochemicals like halosafen (), where fluorine improves resistance to degradation .

- Cyclopentylamino Group: This moiety is recurrent in NMDA ligands (e.g., Compound 83) and kinase inhibitors (), implying its role in facilitating target interactions through hydrophobic and hydrogen-bonding interactions .

- Similar standards likely apply to the target compound .

Commercial and Research Relevance

- Supplier Availability: The target compound is supplied by three vendors, fewer than 2-(Cyclopentylamino)nicotinic acid (5 suppliers) and 2-(Cyclopentylamino)nicotinonitrile (6 suppliers), indicating niche research interest .

- Patent Context: Cyclopentylamino derivatives are prominent in patented kinase inhibitors (), highlighting their versatility in medicinal chemistry despite structural differences from the target compound .

Biological Activity

2-(Cyclopentylamino)methyl-5-fluorophenol is an organic compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. It is emerging as a significant compound in biological research due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-[(cyclopentylamino)methyl]-5-fluorophenol

- CAS Number : 1881329-95-8

- Molecular Structure :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in critical biological processes. This compound may act by modulating the activity of these targets, influencing pathways related to cell growth and apoptosis.

Key Mechanisms:

- Receptor Binding : The compound may bind to various receptors, potentially altering their signaling pathways.

- Enzyme Inhibition : It could inhibit specific enzymes, thereby affecting metabolic processes within cells.

Research Findings

Recent studies have highlighted the compound's potential as a dual inhibitor of autophagy and REV-ERB, a nuclear receptor that regulates circadian rhythms and metabolism. These findings suggest that this compound may enhance the efficacy of existing cancer therapies.

Case Study: Dual Inhibition

A study published in December 2023 identified a class of compounds, including derivatives of this compound, demonstrating enhanced anticancer activity compared to traditional autophagy inhibitors like chloroquine (CQ). The compound was shown to:

- Significantly increase cancer cell death in vitro.

- Exhibit improved potency in blocking autophagy.

- Show efficacy in mouse xenograft models, indicating potential for therapeutic use in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Cyclopentylamino)methyl-4-fluorophenol | Fluorine at para position | Anticancer activity |

| 2-(Cyclohexylamino)methyl-5-fluorophenol | Cyclohexyl group instead of cyclopentyl | Similar receptor interactions |

| 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol | Complex substitution pattern | Enhanced anticancer activity |

Synthesis and Preparation

The synthesis of this compound typically involves organic synthesis techniques such as the Suzuki–Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds efficiently .

Synthetic Routes:

- Formation of the Aminomethyl Group : This step often involves nucleophilic substitution reactions.

- Fluorination : The introduction of the fluorine atom is critical for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.